molecular formula C14H16O5 B1323768 Ethyl 4-(1,3-dioxan-2-YL)benzoylformate CAS No. 951888-34-9

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

Cat. No.: B1323768
CAS No.: 951888-34-9
M. Wt: 264.27 g/mol
InChI Key: RDBBVPMOQRXLQB-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate is a substituted benzoylformate ester featuring a 1,3-dioxane ring at the para position of the aromatic ring.

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBVPMOQRXLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(1,3-dioxan-2-yl)benzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-dioxan-2-yl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Ethyl Benzoylformate (Parent Compound)

Molecular Formula : C₁₁H₁₀O₄
Molecular Weight : 206.19 g/mol
Key Features :

  • Lacks substituents on the benzene ring.
  • Reduction Potential: Reversible reduction at Ered = −1.731 V vs Fc<sup>+/0</sup> .
  • Thermodynamics : Hydrogen affinity (ΔHHA) = −34.8 kcal/mol , radical hydrogen affinity = −91.3 kcal/mol , and proton affinity = −21.4 kcal/mol .
  • Applications :
    • Asymmetric reduction to produce (R)-(-)-mandelic acid via microbial biotransformation .
    • Catalytic transfer hydrogenation (CTH) to form ethyl mandelate .
    • Substrate for enantioselective reductions with chiral NADH models (>50% ee) .

Ethyl 4-(1,3-Dioxan-2-YL)-3-Fluorobenzoylformate

Molecular Formula : C₁₄H₁₅FO₅
Molecular Weight : 282.27 g/mol
Key Features :

  • Combines a 1,3-dioxane ring (electron-donating, steric bulk) and a 3-fluoro substituent (electron-withdrawing).
  • Physicochemical Impact : The dioxane ring likely enhances solubility in polar solvents, while fluorine may stabilize the carbonyl group.
  • Applications : Listed as a research chemical with 97% purity, available in small quantities .

Ethyl 4-Dimethylaminobenzoylformate

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol Key Features:

  • 4-Dimethylamino group (electron-donating) para to the carbonyl.
  • Reactivity : Shows high enantioselectivity in asymmetric reductions due to electronic effects .

Ethyl 4-Thiomethylbenzoylformate

Molecular Formula : C₁₁H₁₀O₃S
Molecular Weight : 222.26 g/mol
Key Features :

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
Ethyl benzoylformate C₁₁H₁₀O₄ 206.19 None Asymmetric synthesis , catalytic hydrogen transfer , thermodynamic studies
Ethyl 4-(1,3-dioxan-2-YL)benzoylformate N/A* N/A* 1,3-Dioxane (para) Discontinued; limited applications
Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate C₁₄H₁₅FO₅ 282.27 1,3-Dioxane, 3-F (para) Research chemical; fluorinated analog
Ethyl 4-dimethylaminobenzoylformate C₁₂H₁₅NO₄ 237.25 4-N(CH₃)₂ High enantioselectivity in NADH-mediated reductions
Ethyl 4-thiomethylbenzoylformate C₁₁H₁₀O₃S 222.26 4-SCH₃ Potential in coordination chemistry

*Exact data unavailable in provided evidence.

Research Findings and Mechanistic Insights

Asymmetric Reduction

  • Ethyl benzoylformate undergoes asymmetric reduction using chiral NADH models to achieve >50% enantiomeric excess (ee), while electron-withdrawing substituents (e.g., nitro groups) further enhance selectivity .
  • Substituted analogs like ethyl 4-dimethylaminobenzoylformate and ethyl thiophene-2-glyoxylate show comparable or superior ee values, highlighting the role of electronic modulation .

Catalytic Hydrogen Transfer

  • Ethyl benzoylformate is reduced to ethyl mandelate via catalytic transfer hydrogenation (CTH) over magnesia, with competing transalcoholysis pathways .
  • The bulky dioxane substituent in This compound may hinder hydrogen transfer due to steric effects, though this remains untested in the evidence.

Enzyme Substrate Specificity

    Biological Activity

    Ethyl 4-(1,3-dioxan-2-YL)benzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant research findings related to this compound.

    Chemical Structure and Properties

    This compound possesses a unique structural framework that includes a benzoyl moiety and a dioxane ring. This structure may contribute to its interactions with biological targets.

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those catalyzing ester hydrolysis.
    • Receptor Binding : It may bind to specific receptors, modulating their activity and leading to various biological effects.
    • Influence on Metabolic Pathways : The compound can affect pathways related to ester and hydroxyl group transformations, impacting cellular metabolism.

    Biological Activity

    Research has shown that this compound exhibits several biological activities:

    • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
    • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, protecting cells from oxidative stress.
    • Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Antimicrobial Efficacy :
      • A study evaluated the compound against common bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.
    • Antioxidant Activity :
      • In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to control groups, indicating its potential as an antioxidant agent.
    • Anti-inflammatory Mechanism :
      • Research indicated that this compound could downregulate the expression of COX-2 in human cell lines, which is a critical enzyme in the inflammatory pathway.

    Data Tables

    Biological ActivityAssay MethodConcentration TestedResult
    AntimicrobialAgar diffusion method50 µg/mLSignificant inhibition
    AntioxidantDPPH radical scavenging assay100 µM30% ROS reduction
    Anti-inflammatoryCOX-2 expression assayVariesDownregulation observed

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